![molecular formula C14H14ClN3S2 B2885536 N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034325-11-4](/img/structure/B2885536.png)
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolylamine derivative that has shown promise as a potential therapeutic agent for the treatment of various diseases. In
Scientific Research Applications
Synthesis and Structural Characterization
The scientific investigation into N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride and related compounds has focused on their synthesis and structural characterization. For instance, research by Böck et al. (2020, 2021) explored the synthesis of similar N,4-diheteroaryl 2-aminothiazoles, revealing insights into their crystal structures, protonation sites, and intermolecular hydrogen bonding patterns. These studies contribute to the fundamental understanding of the molecular conformations and interactions critical for the potential applications of these compounds in various fields, including materials science and pharmaceuticals (Böck et al., 2020) (Böck et al., 2021).
Antimicrobial and Antitumor Activities
The exploration of the biological activities of derivatives of N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine has led to findings of potential antimicrobial and antitumor properties. Althagafi et al. (2019) synthesized a series of thiazole derivatives to evaluate their antimicrobial activity against various bacteria and fungi. Their research demonstrates the promise of thiazole compounds as potent antimicrobial agents, potentially paving the way for new treatments for infections (Althagafi, El‐Metwaly, & Farghaly, 2019). Additionally, Ghorab et al. (1996) investigated the antitumor activity of new thiadiazole, selena, triazine, and thiazole derivatives, indicating the potential of these compounds in cancer therapy (Ghorab, Abdel-hamide, & Zeid, 1996).
Corrosion Inhibition
Research has also delved into the applications of thiazole derivatives as corrosion inhibitors, showcasing their utility in protecting metals from corrosion. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, revealing their effectiveness in inhibiting the corrosion of iron, which highlights the potential for these compounds to be used in industrial applications to extend the life of metal components (Kaya et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-9-4-3-7-15-13(9)17-14-16-11(8-18-14)12-6-5-10(2)19-12;/h3-8H,1-2H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMTOBHDYNACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(S3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride |
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